Technical Guide: Physicochemical Characteristics of Deuterated n-Nitrosomorpholine (NMOR-d8)
Technical Guide: Physicochemical Characteristics of Deuterated n-Nitrosomorpholine (NMOR-d8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical characteristics of deuterated n-Nitrosomorpholine (NMOR-d8), a critical analytical standard and research tool in the study of nitrosamine impurities. This document compiles essential quantitative data, outlines relevant experimental protocols, and visualizes key metabolic and analytical pathways to support research and development in pharmaceuticals and related fields.
Core Physical and Chemical Properties
Deuterated n-Nitrosomorpholine, specifically the octadeuterated (d8) isotopologue, serves as an internal standard for the quantification of n-Nitrosomorpholine in various matrices. Its physical properties are similar to its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the substitution of hydrogen atoms with deuterium.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of n-Nitrosomorpholine-d8 (NMOR-d8) and its non-deuterated analogue for comparison.
Table 1: Properties of n-Nitrosomorpholine-d8
| Property | Value | Source(s) |
| IUPAC Name | 2,2,3,3,5,5,6,6-octadeuterio-4-nitrosomorpholine | [1][2] |
| CAS Number | 1219805-76-1 | [1][3][4] |
| Molecular Formula | C₄D₈N₂O₂ | [4][5] |
| Molecular Weight | 124.17 g/mol | [1][2][4] |
| Exact Mass | 124.108791470 Da | [2] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | >95% (by GC) to 100% (by HPLC) | [1][5] |
| Storage Conditions | -20°C (long-term); In solvent: -80°C (6 months) | [1][4][5] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4] |
Table 2: Comparative Properties of Non-Deuterated n-Nitrosomorpholine
| Property | Value | Source(s) |
| CAS Number | 59-89-2 | [6] |
| Molecular Formula | C₄H₈N₂O₂ | [6] |
| Molecular Weight | 116.12 g/mol | [6] |
| Appearance | Yellow crystals or golden liquid | [6][7] |
| Melting Point | 29 °C | [8] |
| Boiling Point | 224-224.5 °C at 747 mmHg | [8] |
| Water Solubility | Soluble | [7][8] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate synthesis, handling, and analysis of NMOR-d8. The following sections provide methodologies for its synthesis and analytical characterization.
Synthesis of n-Nitrosomorpholine-d8
A specific, publicly available, step-by-step synthesis protocol for n-Nitrosomorpholine-d8 is not readily found in the literature, as this is often proprietary information of commercial suppliers. However, a general synthesis can be extrapolated from the well-established methods for preparing non-deuterated n-Nitrosomorpholine. The process involves the nitrosation of a deuterated morpholine precursor.
General Protocol:
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Starting Material: Procure Morpholine-d8.
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Reaction Setup: In a reaction vessel suitable for nitrosation reactions (e.g., a three-necked flask equipped with a stirrer, thermometer, and dropping funnel), dissolve Morpholine-d8 in an appropriate solvent, such as water or a dilute acid solution.
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Cooling: Cool the solution to 0-5°C in an ice bath to control the exothermic reaction.
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Nitrosating Agent: Slowly add a nitrosating agent, such as a solution of sodium nitrite (NaNO₂), dropwise to the cooled morpholine solution while maintaining the low temperature. The reaction is typically carried out under acidic conditions (e.g., using hydrochloric or acetic acid) to generate nitrous acid in situ.
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Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: Once the reaction is complete, neutralize the mixture carefully with a base (e.g., sodium bicarbonate).
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Extraction: Extract the n-Nitrosomorpholine-d8 product from the aqueous solution using an organic solvent like dichloromethane or ethyl acetate.
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Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography to achieve the desired purity.
A visual representation of this workflow is provided below.
Caption: General workflow for the synthesis of n-Nitrosomorpholine-d8.
Analytical Characterization
NMOR-d8 is primarily used as an internal standard in chromatographic methods for the detection and quantification of nitrosamines.
2.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for analyzing volatile nitrosamines.
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Sample Preparation: Samples (e.g., drug substances) are typically dissolved in a suitable solvent like dichloromethane. For solid matrices, a liquid-liquid extraction may be necessary. The sample is then spiked with a known concentration of NMOR-d8 as an internal standard.
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GC Conditions (General):
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Injector: Splitless mode.
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Column: A low- to mid-polarity column (e.g., DB-5ms or equivalent).
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Oven Program: Start at a low temperature (e.g., 40°C), hold for a short period, then ramp up to a higher temperature (e.g., 250-300°C) to elute the analytes.
-
-
MS Conditions (General):
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Ionization: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. Key ions for n-Nitrosomorpholine (m/z 116, 86, 56) and NMOR-d8 (m/z 124, 92, 60) would be monitored. The loss of the NO group (30 amu) is a characteristic fragmentation.[6]
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2.2.2 High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry
HPLC-MS/MS is also widely used, especially for less volatile nitrosamines or when analyzing complex matrices.
-
Sample Preparation: Similar to GC-MS, samples are dissolved and spiked with the NMOR-d8 internal standard.
-
HPLC Conditions (General):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.
-
-
MS/MS Conditions (General):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
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Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion for NMOR would be [M+H]⁺ at m/z 117, and for NMOR-d8 it would be [M+H]⁺ at m/z 125. Product ions are monitored for quantification.
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Metabolic Pathways of n-Nitrosomorpholine
Understanding the metabolism of n-Nitrosomorpholine is crucial for toxicological studies. Deuterated analogues are instrumental in elucidating these pathways and studying kinetic isotope effects. The primary metabolic activation of NMOR is believed to occur via enzymatic hydroxylation at the α-carbon positions relative to the nitroso group.
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α-Hydroxylation: This is considered the main pathway for the bioactivation of n-Nitrosomorpholine, leading to carcinogenic effects. Cytochrome P450 enzymes catalyze the hydroxylation at the α-carbon, forming an unstable intermediate. This intermediate can decompose, ultimately leading to DNA alkylation. Studies have shown that deuteration at the α-positions (as in 3,3,5,5-tetradeutero-N-nitrosomorpholine) significantly decreases the rate of α-hydroxylation, which correlates with reduced carcinogenicity.
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β-Hydroxylation: Hydroxylation can also occur at the β-carbon positions, which is generally considered a detoxification pathway. This leads to the formation of more polar metabolites that can be more readily excreted.
The metabolic pathways are illustrated in the diagram below.
Caption: Metabolic activation and detoxification pathways of n-Nitrosomorpholine.
References
- 1. N-Nitrosomorpholine-d8 | CAS 1219805-76-1 | LGC Standards [lgcstandards.com]
- 2. n-Nitrosomorpholine-d8 | C4H8N2O2 | CID 131869420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Nitrosomorpholine D8 | CAS No- 1219805-76-1 | Simson Pharma Limited [simsonpharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clearsynth.com [clearsynth.com]
- 6. N-Nitrosomorpholine | C4H8N2O2 | CID 6046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-NITROSOMORPHOLINE | 59-89-2 [chemicalbook.com]
- 8. N-Nitrosomorpholine - Wikipedia [en.wikipedia.org]
